molecular formula C7H7N3O2S2 B121981 Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate CAS No. 152872-07-6

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate

Cat. No. B121981
M. Wt: 229.3 g/mol
InChI Key: BEPWEXWVYZWWNC-UHFFFAOYSA-N
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Description

“Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is a compound that belongs to the class of thiazole-based heterocycles . Thiazole compounds are renowned pharmacophores in drug discovery . This specific compound has been synthesized and evaluated for its capability to inhibit leukemia L1210 cell proliferation .


Synthesis Analysis

The synthesis of “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is part of a broader category of thiazole-based heterocyclic compounds . These compounds are synthesized using various methods and their applications in medicinal chemistry are significant .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate” is C7H7N3O2S2 . Its molecular weight is 229.28 .

Scientific Research Applications

Antitumor and Antifilarial Agent

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has shown potential in antitumor and antifilarial applications. Kumar et al. (1993) demonstrated that this compound was highly effective in inhibiting the growth of L1210 leukemic cells, with an IC50 value of 3.2 µM. Its mechanism of cytotoxic activity primarily involves mitotic blocking. Additionally, it exhibited significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg for 5 days (Kumar et al., 1993).

Corrosion Inhibition

2-Amino-4-methyl-thiazole, a related compound, has been studied for its corrosion inhibition properties. Yüce et al. (2014) found that it acts as an effective corrosion inhibitor for mild steel in HCl solution. This property is attributed to its strong adsorption as a barrier film on the mild steel surface (Yüce et al., 2014).

Synthesis of Thiosemicarbazides, Triazoles, and Schiff Bases

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was used as a starting material in the synthesis of various compounds with antihypertensive α-blocking activity. Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from this compound, finding that many of these derivatives exhibited good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

In Vitro Antiproliferative Activity

A series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized and evaluated for their in vitro antiproliferative activities. Kumar et al. (1993) found that the arylamido derivatives exhibited significant activity against L1210 cells, with IC50 values ranging from 0.2 to 1 µM (Kumar et al., 1993).

Pharmaceutical Applications

Carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol, including benzimidazole, thiazole, and benzothiazole carbamates, have been synthesized and studied for their pharmacological applications. Iriepa and Bellanato (2011) conducted these studies, which included 1H, 13C NMR, and IR spectroscopy, to evaluate their pharmaceutical potential (Iriepa & Bellanato, 2011).

Future Directions

Thiazole-based compounds, including “Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate”, have significant potential in drug discovery . With advancements in techniques such as combinatorial chemistry, microwave-assisted organic synthesis, and high-output refinement, the exploration of these compounds is expected to continue .

properties

IUPAC Name

methyl N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c1-12-7(11)10-6-9-5(3-14-6)2-8-4-13/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPWEXWVYZWWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165149
Record name Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate

CAS RN

152872-07-6
Record name Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152872076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Kumar, R Green, KZ Borysko, DS Wise… - Journal of medicinal …, 1993 - ACS Publications
Methyl 4-(isothiocyanatomethyl) thiazole-2-carbamate and methyl 4-(isothiocyanatomethyl) sel-enazole-2-carbamate have been prepared via chemical transformations involving 2-…
Number of citations: 168 pubs.acs.org
S Pola - Scope of selective heterocycles from organic and …, 2016 - books.google.com
Monocyclic and Bicyclic aromatic heterocycles such as imidazoles, thiazoles, thiadiazoles, oxazoles, oxadiazoles quinazolines, indoles, benzimidazoles, purines pyrido [4, 3-d] …
Number of citations: 31 books.google.com
N Mathew, M Kalyanasundaram - Expert Opinion on Therapeutic …, 2007 - Taylor & Francis
Lymphatic filariasis and river blindness (onchocerciasis) are two important tropical diseases caused by infections with filarial nematodes, resulting in considerable morbidity. …
Number of citations: 17 www.tandfonline.com

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